An In-depth Technical Guide to the Chemical Properties of Methyl 2-ethoxybenzoate
An In-depth Technical Guide to the Chemical Properties of Methyl 2-ethoxybenzoate
Introduction
Methyl 2-ethoxybenzoate, an aromatic ester, serves as a valuable building block in organic synthesis and holds potential in various research and development applications. This guide provides a comprehensive overview of its core chemical properties, synthesis, spectroscopic profile, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to logically present the scientific data and practical insights necessary for its effective utilization in a laboratory setting.
Chemical Identity and Physical Properties
Methyl 2-ethoxybenzoate, also known as methyl o-ethoxybenzoate, is structurally characterized by a benzene ring substituted with a methyl ester group and an ethoxy group at the ortho position.[1][2] This arrangement of functional groups dictates its physical and chemical behavior.
Table 1: Chemical Identifiers for Methyl 2-ethoxybenzoate
| Identifier | Value | Source |
| CAS Number | 3686-55-3 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |
| Molecular Weight | 180.20 g/mol | [1][3][4] |
| InChI Key | QAYQKAPOTVSWLS-UHFFFAOYSA-N | [1] |
| SMILES | CCOC1=CC=CC=C1C(=O)OC | [3] |
| Synonyms | 2-Ethoxybenzoic Acid Methyl Ester, Methyl o-ethoxybenzoate | [1][2] |
The physical properties of methyl 2-ethoxybenzoate are summarized below. These characteristics are essential for its handling, purification, and use in various reaction conditions.
Table 2: Physical Properties of Methyl 2-ethoxybenzoate
| Property | Value | Source |
| Appearance | Liquid | [1] |
| Purity | ≥99% (GC) | [4] |
| Storage Temperature | 10°C - 25°C (Room Temperature) | [3] |
Synthesis and Manufacturing
The synthesis of methyl 2-ethoxybenzoate typically involves the esterification of 2-ethoxybenzoic acid or the etherification of a salicylate precursor. A common and illustrative laboratory-scale synthesis proceeds via the Williamson ether synthesis followed by esterification.
Conceptual Synthesis Pathway
The logical flow for a typical synthesis starts from a readily available precursor, methyl salicylate. The phenolic hydroxyl group is first deprotonated with a suitable base, followed by nucleophilic attack on an ethylating agent. This pathway is efficient and provides a high yield of the desired product.
Caption: General workflow for the synthesis of Methyl 2-ethoxybenzoate.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of analogous alkoxybenzoates.[5]
Materials:
-
Methyl salicylate (1.0 eq)
-
Potassium hydroxide (KOH) (1.1 eq)
-
Diethyl sulfate (1.05 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (5% aqueous solution)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in ethanol under gentle cooling.
-
Addition of Salicylate: Slowly add methyl salicylate to the basic solution while maintaining the temperature around 15°C.[5] Stir the mixture for 15-20 minutes to ensure complete formation of the potassium salt.
-
Etherification: Add diethyl sulfate dropwise to the reaction mixture. Control the addition rate to keep the temperature at approximately 15°C.[5] After the addition is complete, allow the reaction to stir for 6 hours at this temperature.[5]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate mobile phase.
-
Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 5% HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure methyl 2-ethoxybenzoate.
Spectroscopic Analysis
The structural elucidation of methyl 2-ethoxybenzoate is confirmed through various spectroscopic techniques. The key expected signals are detailed below.
Caption: Structure of Methyl 2-ethoxybenzoate.[6]
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet pattern in the range of δ 6.8-7.8 ppm. The proton ortho to the ester group and the proton ortho to the ethoxy group will show characteristic splitting patterns (doublet of doublets or triplets).
-
Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1 ppm (for the -OCH₂- protons) coupled to a triplet around δ 1.4 ppm (for the -CH₃ protons).
-
Methyl Ester Protons (-COOCH₃): A sharp singlet will be observed around δ 3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR will show 10 distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
sp² C-H Stretch: Peaks just above 3000 cm⁻¹.
-
sp³ C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The Electron Ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 149) and the ethoxy group (-OCH₂CH₃, m/z = 135).[7]
Table 3: Summary of Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | δ 6.8-7.8 (m, 4H), δ 4.1 (q, 2H), δ 3.9 (s, 3H), δ 1.4 (t, 3H) |
| IR (cm⁻¹) | ~1730 (C=O), ~1250 (C-O), ~3000 (sp² C-H), <3000 (sp³ C-H) |
| MS (m/z) | 180 (M⁺), 149 (M⁺ - OCH₃), 135 (M⁺ - OC₂H₅) |
Note: Specific ppm and cm⁻¹ values are predictive and may vary slightly based on the solvent and instrument used. Spectroscopic data for this compound is available from various suppliers.[8][9]
Chemical Reactivity and Applications
The reactivity of methyl 2-ethoxybenzoate is primarily governed by its ester and ether functionalities.
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-ethoxybenzoic acid.
-
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.
-
Reduction: The ester can be reduced to the corresponding alcohol, (2-ethoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, with the ethoxy group being an ortho-, para-director and the ester group being a meta-director. The net outcome will depend on the reaction conditions.
Applications in Research and Drug Development
Methyl 2-ethoxybenzoate serves as a key intermediate in the synthesis of more complex molecules. Its structural motif is found in compounds being investigated for various biological activities.
-
Scaffold for Drug Discovery: The ethoxybenzoate moiety is a component of molecules designed as selective estrogen receptor modulators (SERMs), which are crucial in therapies for osteoporosis and breast cancer.[10]
-
Chromatographic and Spectrometric Applications: It has been described as a zwitterionic compound useful in chromatographic separation techniques and mass spectrometric methods.[3]
-
Anti-inflammatory Potential: Related isomeric forms have shown anti-inflammatory properties, suggesting that derivatives of methyl 2-ethoxybenzoate could be explored for similar activities.[3]
-
Role of Methyl Groups in Drug Design: The methyl group itself plays a significant role in drug design by modulating physicochemical, pharmacodynamic, and pharmacokinetic properties.[11] It can improve metabolic stability and is a key component in strategies for developing new uses for existing drugs.[11]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling methyl 2-ethoxybenzoate. The following information is based on safety data for analogous chemical compounds.
Table 4: GHS Hazard and Precautionary Statements
| Category | Statement | Source |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3][14]
-
Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[14] Collect the material in a sealed container for proper disposal.[14]
-
First Aid:
Conclusion
Methyl 2-ethoxybenzoate is a versatile chemical compound with well-defined properties. Its straightforward synthesis and predictable reactivity make it a valuable tool for synthetic chemists. The insights provided in this guide, from its fundamental physical data to detailed handling protocols, are intended to support its effective and safe application in advanced research and development, particularly in the pursuit of novel therapeutic agents.
References
-
Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. (n.d.). Retrieved from [Link]
-
Ethyl 2-methoxybenzoate - SIELC Technologies. (2018, May 16). Retrieved from [Link]
-
Benzoic acid, 2-methoxy-, ethyl ester - NIST WebBook. (n.d.). Retrieved from [Link]
-
Methyl 2-ethoxybenzoate | C10H12O3 | CID 347794 - PubChem. (n.d.). Retrieved from [Link]
-
Methyl 2-Ethoxybenzoate, min 99% (GC), 25 grams. (n.d.). Retrieved from [Link]
-
CAS No : 3686-55-3 | Product Name : Methyl 2-ethoxybenzoate | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Agilent. (2018, April 30). Retrieved from [Link]
-
MEthyl 2-(2-ethoxy-2-oxoethoxy)benzoate 1g - Dana Bioscience. (n.d.). Retrieved from [Link]
- Shang, X.-m., et al. (2024). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. Zeitschrift für Kristallographie - New Crystal Structures.
-
Methylbenzoat - Sicherheitsdatenblatt - SysKem Chemie GmbH. (n.d.). Retrieved from [Link]
- Chen, Y., et al. (2023).
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
-
Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate... - ResearchGate. (n.d.). Retrieved from [Link]
-
EI mass spectra for the regioisomeric methyl ethoxybenzoates... - ResearchGate. (n.d.). Retrieved from [Link]
-
1H proton nmr spectrum of methyl 2-hydroxybenzoate... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
How to interpret this pair of IR and 1H NMR spectra? - Chemistry Stack Exchange. (2022, December 14). Retrieved from [Link]
-
Methyl 2-ethylbenzoate | C10H12O2 | CID 583295 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Methyl 2-ethoxybenzoate | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Methyl 2-ethoxybenzoate | 3686-55-3 | FM67703 | Biosynth [biosynth.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 2-ethoxybenzoate | C10H12O3 | CID 347794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 2-ethoxybenzoate(3686-55-3) 1H NMR [m.chemicalbook.com]
- 9. Methyl 2-ethoxybenzoate(3686-55-3) MS spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. agilent.com [agilent.com]
- 14. syskem.de [syskem.de]
